molecular formula C13H20N2O2 B14813697 (3-Tert-butoxy-5-cyclopropoxypyridin-4-YL)methanamine

(3-Tert-butoxy-5-cyclopropoxypyridin-4-YL)methanamine

Cat. No.: B14813697
M. Wt: 236.31 g/mol
InChI Key: QAOQSMUIFBRCHV-UHFFFAOYSA-N
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Description

(3-Tert-butoxy-5-cyclopropoxypyridin-4-YL)methanamine: is a heterocyclic compound with the molecular formula C13H20N2O2 and a molecular weight of 236.31 g/mol . This compound is characterized by the presence of a pyridine ring substituted with tert-butoxy and cyclopropoxy groups, as well as a methanamine group. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Tert-butoxy-5-cyclopropoxypyridin-4-YL)methanamine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Introduction of Substituents: The tert-butoxy and cyclopropoxy groups are introduced onto the pyridine ring through substitution reactions.

    Attachment of the Methanamine Group: The methanamine group is attached to the pyridine ring via a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of catalysts and solvents is also crucial in enhancing the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the tert-butoxy group can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO

Properties

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

[3-cyclopropyloxy-5-[(2-methylpropan-2-yl)oxy]pyridin-4-yl]methanamine

InChI

InChI=1S/C13H20N2O2/c1-13(2,3)17-12-8-15-7-11(10(12)6-14)16-9-4-5-9/h7-9H,4-6,14H2,1-3H3

InChI Key

QAOQSMUIFBRCHV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C(=CN=C1)OC2CC2)CN

Origin of Product

United States

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